Lipophilicity (XLogP3) Differentiation: 0.3–1.3 Log Unit Advantage Over Alternative Heterocyclic Carboxylic Acids
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid exhibits a computed XLogP3 value of 0.2, positioning it as a moderately lipophilic building block [1]. This value is 0.3 log units higher than pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (XLogP3 = -0.1) [2] and 1.3 log units lower than 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid (XLogP3 = 1.5) [3]. The intermediate lipophilicity of the target compound balances membrane permeability with aqueous solubility, a critical parameter for optimizing oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: XLogP3 = -0.1; 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. pyrazolo[1,5-a]pyrimidine; ΔXLogP3 = -1.3 vs. imidazo[1,2-b]pyridazine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and metabolic clearance, making this a key selection criterion for building block procurement in lead optimization.
- [1] PubChem. (2025). Pyrazolo[1,5-b]pyridazine-3-carboxylic acid. CID 13619235. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/13619235 View Source
- [2] PubChem. (2025). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. CID 1910189. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/1910189 View Source
- [3] PubChem. (2025). 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. CID 15669752. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/15669752 View Source
